molecular formula C12H11N3O3S B11234143 3-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

3-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11234143
M. Wt: 277.30 g/mol
InChI Key: AWUDNRACJYFOBI-UHFFFAOYSA-N
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Description

3-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a thiazole ring, an indole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the indole ring. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

3-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)ACETIC ACID
  • 2-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-N-(2,4-DIBROMOPHENYL)ACETAMIDE

Uniqueness

3-(2-AMINO-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL)-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

2-amino-5-(3-hydroxy-5-methyl-2-oxo-1H-indol-3-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C12H11N3O3S/c1-5-2-3-7-6(4-5)12(18,10(17)14-7)8-9(16)15-11(13)19-8/h2-4,8,18H,1H3,(H,14,17)(H2,13,15,16)

InChI Key

AWUDNRACJYFOBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(C3C(=O)N=C(S3)N)O

Origin of Product

United States

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